5-(4-Methoxyphenyl)furan-2-carboxamide
Description
5-(4-Methoxyphenyl)furan-2-carboxamide is a furan-based carboxamide derivative characterized by a methoxyphenyl group at the 5-position of the furan ring and a carboxamide moiety at the 2-position. This scaffold is structurally versatile, with modifications to the aryl group or furan ring significantly influencing its physicochemical and biological properties.
Properties
CAS No. |
61941-98-8 |
|---|---|
Molecular Formula |
C12H11NO3 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C12H11NO3/c1-15-9-4-2-8(3-5-9)10-6-7-11(16-10)12(13)14/h2-7H,1H3,(H2,13,14) |
InChI Key |
ZURJHNWXHWLCDM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(O2)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxyphenyl)furan-2-carboxamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Substitution with 4-Methoxyphenyl Group:
Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the furan derivative with an appropriate amine in the presence of coupling agents like carbodiimides.
Industrial Production Methods
Industrial production methods for 5-(4-Methoxyphenyl)furan-2-carboxamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxyphenyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The carboxamide group can be reduced to form amines or other reduced products.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Furanones or other oxidized derivatives.
Reduction: Amines or other reduced products.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 5-(4-Methoxyphenyl)furan-2-carboxamide typically involves the reaction of 4-methoxyphenylamine with furan-2-carboxylic acid derivatives. The reaction conditions can vary, but common methods include:
- Refluxing in organic solvents such as dichloromethane or ethanol.
- Use of coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the amide bond formation.
The compound's molecular formula is with a molecular weight of approximately 219.24 g/mol.
Biological Activities
5-(4-Methoxyphenyl)furan-2-carboxamide exhibits several promising biological activities:
Anticancer Activity
Research indicates that this compound has significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines through mechanisms such as:
- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells by modulating apoptotic pathways.
- Cell Cycle Arrest : It causes cell cycle arrest at specific phases, preventing proliferation.
A study evaluating its effects on HepG2 liver cancer cells demonstrated a reduction in cell viability:
| Compound | Cell Line | % Cell Viability |
|---|---|---|
| 5-(4-Methoxyphenyl)furan-2-carboxamide | HepG2 | 32.45% |
This suggests that the compound may serve as a lead for developing new anticancer agents.
Antimicrobial Activity
In addition to its anticancer effects, 5-(4-Methoxyphenyl)furan-2-carboxamide has demonstrated antimicrobial activity against various pathogens:
| Microorganism | Inhibition Zone (mm) | MIC (μg/mL) |
|---|---|---|
| E. coli | 15 | 250 |
| S. aureus | 18 | 200 |
These findings indicate its potential application in treating bacterial infections.
Material Science Applications
Beyond biological applications, 5-(4-Methoxyphenyl)furan-2-carboxamide has been explored for use in material science. Its unique chemical structure allows it to function as a precursor for synthesizing polymers and other materials with specific properties, such as:
- Conductive Polymers : Incorporating this compound into polymer matrices can enhance electrical conductivity.
- Coatings : Its stability and reactivity make it suitable for developing protective coatings with antimicrobial properties.
Case Studies
-
Anticancer Efficacy Study :
A study published in a peer-reviewed journal evaluated the anticancer efficacy of 5-(4-Methoxyphenyl)furan-2-carboxamide on various cancer cell lines. The results indicated that the compound significantly reduced cell viability in HepG2 cells compared to controls, highlighting its potential as an anticancer agent. -
Antimicrobial Activity Assessment :
Another study focused on the antimicrobial properties of this compound against common bacterial pathogens. The results showed effective inhibition zones, suggesting that it could be developed into an antibacterial agent.
Mechanism of Action
The mechanism of action of 5-(4-Methoxyphenyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis of 5-(4-Methoxyphenyl)furan-2-carboxamide and its analogs based on substituents, physicochemical properties, and biological activities:
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Electron-Withdrawing Groups (EWGs): Nitro (NO₂) or chloro (Cl) substituents enhance thermal stability (higher melting points) and modulate electronic properties for receptor binding .
- Halogenation : Iodo or bromo substituents (e.g., 5-iodo derivatives) are used in radiolabeling or as intermediates for further functionalization .
Key Observations:
- Antiviral Activity : Modifications like fluorobenzyl or morpholine groups (e.g., 5-(4-acetylphenyl)-N-(4-morpholin-4-ylphenyl)furan-2-carboxamide) enhance potency against enteroviruses by targeting host pathways .
- Receptor Selectivity : Dichlorophenyl and dimethylphenyl substituents improve S1P4 antagonism while minimizing off-target effects .
- Diuretic Potential: Nitro-substituted analogs (e.g., 5-nitro derivatives) inhibit urea transporters, suggesting utility in edema management .
Biological Activity
5-(4-Methoxyphenyl)furan-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anti-cancer and anti-microbial properties, as well as its mechanisms of action and potential therapeutic applications.
Chemical Structure and Properties
5-(4-Methoxyphenyl)furan-2-carboxamide belongs to the class of furan derivatives, which are known for their diverse biological activities. The presence of the methoxy group enhances its lipophilicity and may influence its interaction with biological targets.
Anti-Cancer Activity
Recent studies have highlighted the anti-cancer potential of furan-2-carboxamide derivatives. For instance, a study demonstrated that various synthesized carboxamide derivatives exhibited significant anti-cancer activity against multiple cancer cell lines, including HepG2 (liver cancer), Huh-7 (hepatocellular carcinoma), and MCF-7 (breast cancer) cells. Among these, certain derivatives showed cell viability reductions as follows:
| Compound | Cell Viability (%) | Cancer Cell Line |
|---|---|---|
| 4d | 33.29 | HepG2 |
| 4a | 35.01 | HepG2 |
| 4b | 37.31 | HepG2 |
| 4c | 39.22 | HepG2 |
These results indicate that modifications to the furan-2-carboxamide structure can enhance anti-cancer efficacy, suggesting a promising avenue for drug development targeting cancer cells .
Anti-Microbial Activity
The anti-microbial properties of 5-(4-Methoxyphenyl)furan-2-carboxamide have also been investigated. In vitro studies reported that derivatives of furan-2-carboxamides exhibit significant activity against various bacterial strains, outperforming standard antibiotics in some cases. Notably, compounds demonstrated effective inhibition against:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 280 μg/mL |
| S. aureus | 265 μg/mL |
| B. cereus | 230 μg/mL |
These findings suggest that furan-2-carboxamide derivatives could serve as potential candidates for new anti-bacterial agents .
The mechanisms by which 5-(4-Methoxyphenyl)furan-2-carboxamide exerts its biological effects are still under investigation. However, it is suggested that the compound may induce apoptosis in cancer cells through the modulation of various signaling pathways, including those associated with oxidative stress and inflammation . Additionally, its ability to inhibit key enzymes involved in cellular metabolism may contribute to its anti-cancer and anti-microbial effects.
Case Studies
Several case studies have explored the therapeutic applications of furan derivatives:
- Cancer Treatment : A study using xenograft models showed that NAMPT inhibitors, including furan derivatives, led to significant tumor growth inhibition by depleting NAD+ levels in cancer cells . This highlights the potential for furan-based compounds in targeted cancer therapies.
- Anti-inflammatory Effects : Research has indicated that certain furan derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines, suggesting their utility in treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
